The compound 3-Benzyl-3,9-diazaspiro[5.5]undecane represents a class of diazaspiro[5.5]undecane derivatives that have garnered attention in pharmaceutical research due to their potential therapeutic applications. These compounds are characterized by their spirocyclic structure, which includes a diaza (nitrogen-containing) component, making them a unique scaffold for drug development. The interest in these compounds is reflected in the research efforts to understand their biological activities and to synthesize them for various medical applications.
The applications of 3-Benzyl-3,9-diazaspiro[5.5]undecane derivatives extend beyond antiviral therapies. A review of 1,9-diazaspiro[5.5]undecane-containing compounds highlights their potential in treating a wide range of conditions, including obesity, pain, and various disorders related to the immune system, cell signaling, cardiovascular system, and psychotic disorders2. The versatility of these compounds is attributed to their privileged structure, which allows for a high degree of interaction with biological targets. The synthesis of these compounds, including those fused with arenes and heteroarenes or containing a carbonyl group at position 2, is an area of active research, aiming to optimize their bioactivity for clinical use2.
3-Benzyl-3,9-diazaspiro[5.5]undecane is a complex organic compound belonging to the class of diazaspiro compounds. These compounds are characterized by their unique spirocyclic structure, which includes two nitrogen atoms in the ring system. The compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.
3-Benzyl-3,9-diazaspiro[5.5]undecane can be classified as a spirocyclic amine. It is derived from the diazaspiro[5.5]undecane framework, which is known for its structural diversity and potential therapeutic applications. The compound's synthesis and characterization have been documented in various scientific studies and patents, highlighting its relevance in pharmaceutical research.
The synthesis of 3-benzyl-3,9-diazaspiro[5.5]undecane involves several key steps:
This method provides a relatively efficient route to obtain the target compound with favorable yields.
The molecular structure of 3-benzyl-3,9-diazaspiro[5.5]undecane features a spirocyclic arrangement where two nitrogen atoms are incorporated into a bicyclic framework. The compound's chemical formula can be represented as CHN, indicating the presence of two nitrogen atoms along with carbon and hydrogen.
Key Structural Features:
3-Benzyl-3,9-diazaspiro[5.5]undecane can participate in various chemical reactions due to its functional groups:
These reactions allow for the exploration of structure-activity relationships essential for drug development.
The mechanism of action for 3-benzyl-3,9-diazaspiro[5.5]undecane involves its interaction with specific biological targets:
The physical properties of 3-benzyl-3,9-diazaspiro[5.5]undecane include:
Chemical properties include:
These properties are crucial for understanding how the compound behaves in biological systems and during synthesis.
The applications of 3-benzyl-3,9-diazaspiro[5.5]undecane are primarily focused on:
Spirocyclic diamine scaffolds represent a cornerstone of modern medicinal chemistry, offering three-dimensional structural complexity that enhances target selectivity and modulates pharmacokinetic properties. Among these, the diazaspiro[5.5]undecane framework—characterized by a central spiro carbon bridging two nitrogen-containing rings—has emerged as a privileged structure in drug discovery. Its symmetrical yet adaptable architecture enables diverse interactions with biological targets, making it invaluable for designing novel therapeutics. The introduction of a benzyl group at the 3-position yields 3-benzyl-3,9-diazaspiro[5.5]undecane, a compound that exemplifies the strategic fusion of rigidity and functional flexibility. This modification amplifies the scaffold’s pharmacological potential while preserving its stereochemical integrity, positioning it as a versatile template for addressing complex disease mechanisms.
The diazaspiro[5.5]undecane core comprises two piperidine rings connected via a spiro carbon atom (C-9), creating a conformationally restricted bicyclic system. This spirojunction imposes axial chirality and reduces rotational freedom, which enhances binding precision to biological targets. The nitrogen atoms at positions 3 and 9 serve as hydrogen bond acceptors or donors, facilitating interactions with enzyme active sites or receptor pockets [9]. Additionally, the scaffold’s semi-rigid structure balances lipophilicity and solubility, as evidenced by its partition coefficient (logP) range of 2.0–3.5, optimizing membrane permeability while avoiding excessive hydrophobicity .
X-ray crystallographic studies reveal that the diazaspiro[5.5]undecane system maintains a "saddle-like" geometry, where the benzyl substituent at N-3 occupies an equatorial position. This orientation minimizes steric clash and allows the aromatic ring to engage in π-stacking or hydrophobic interactions within target proteins [3]. The scaffold’s stability under physiological conditions—attributed to the absence of hydrolytically labile bonds—further supports its utility as a drug platform [5].
The 3-benzyl modification transforms the diazaspiro[5.5]undecane scaffold into a pharmacologically active entity. The benzyl group serves as an auxiliary pharmacophore, extending the compound’s interactions beyond the spirocyclic core. Its electron-rich aromatic system enables cation-π interactions with ion channels or van der Waals contacts with hydrophobic enzyme pockets, significantly broadening therapeutic applicability [3].
Table 1: Molecular Properties of 3-Benzyl-3,9-diazaspiro[5.5]undecane
Property | Value |
---|---|
IUPAC Name | 3-benzyl-3,9-diazaspiro[5.5]undecane |
CAS Number | 189333-49-1 |
Molecular Formula | C₁₆H₂₄N₂ |
Molecular Weight | 244.37 g/mol |
Hydrogen Bond Acceptors | 2 (Nitrogen atoms) |
Hydrogen Bond Donors | 1 (Secondary amine) |
Topological Polar Surface Area | 15.3 Ų |
Canonical SMILES | C1CNCCC12CCN(CC2)CC3=CC=CC=C3 |
This compound adheres to Lipinski’s rule of five (molecular weight <500, H-bond donors ≤5, H-bond acceptors ≤10, logP <5), indicating favorable oral bioavailability potential [6]. Its benzyl group enhances lipophilicity (calculated logP ≈ 2.8), facilitating blood-brain barrier penetration for central nervous system targets while retaining sufficient solubility for formulation [3] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7